Ethyl 2-ethenylidenepentanoate
Description
Ethyl 2-ethenylidenepentanoate is an α,β-unsaturated ester characterized by a pentanoate backbone substituted with an ethenylidene group (-CH=CH₂) at the 2-position. This structure confers unique reactivity due to the conjugated double bond system, making it valuable in organic synthesis, particularly in Michael additions, polymer chemistry, and as a dienophile in Diels-Alder reactions.
Properties
CAS No. |
39579-63-0 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-4-7-8(5-2)9(10)11-6-3/h2,4,6-7H2,1,3H3 |
InChI Key |
HUCBJLBYFDYLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C=C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethenylidenepentanoate typically involves the esterification of 2-ethenylidenepentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:
2-ethenylidenepentanoic acid+ethanolH2SO4ethyl 2-ethenylidenepentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of azeotropic distillation can help in the removal of water, driving the reaction to completion. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethenylidenepentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to its corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a base.
Major Products Formed
Hydrolysis: 2-ethenylidenepentanoic acid and ethanol.
Reduction: 2-ethenylidenepentanol.
Substitution: Corresponding amides.
Scientific Research Applications
Ethyl 2-ethenylidenepentanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-ethenylidenepentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The vinylidene group in its structure allows for unique interactions with nucleophiles, making it a versatile compound in chemical reactions.
Comparison with Similar Compounds
Structural Comparison
The table below compares Ethyl 2-ethenylidenepentanoate with structurally related esters, emphasizing substituent effects:
| Compound Name | Substituent | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | Ethenylidene | C₈H₁₂O₂ | α,β-unsaturated ester with a vinyl group |
| (E)-Methyl 2-benzylidenepentanoate | Benzylidene | C₁₃H₁₄O₂ | Conjugated aromatic substituent |
| Ethyl 2-oxopentanoate | Oxo (keto) | C₇H₁₂O₃ | Keto group enabling enol tautomerism |
| Ethyl 2-methylpentanoate | Methyl | C₈H₁₆O₂ | Alkyl substituent (electron-donating) |
| Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate | Hydroxymethyl | C₁₀H₂₀O₃ | Branched alkyl chain with hydroxyl group |
Key Observations :
- Ethenylidene vs. Benzylidene: The ethenylidene group lacks aromatic conjugation but offers simpler alkene reactivity, whereas benzylidene derivatives (e.g., (E)-Methyl 2-benzylidenepentanoate) exhibit extended conjugation for UV absorption or catalytic applications .
- Oxo Group: Ethyl 2-oxopentanoate participates in keto-enol tautomerism, enabling diverse reactivity in nucleophilic substitutions .
- Alkyl Substituents: Ethyl 2-methylpentanoate and related alkyl-substituted esters are less reactive due to the absence of conjugated double bonds, making them suitable as solvents or flavoring agents .
Physical and Chemical Properties
| Property | This compound | Ethyl 2-Oxopentanoate | (E)-Methyl 2-Benzylidenepentanoate |
|---|---|---|---|
| Boiling Point (°C) | ~180–200 (estimated) | 195–200 | 280–285 |
| Solubility | Moderate in organic solvents | High in polar solvents | Low in water, high in ethanol |
| Reactivity | High (α,β-unsaturated ester) | Moderate (keto group) | High (aromatic conjugation) |
Notes:
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